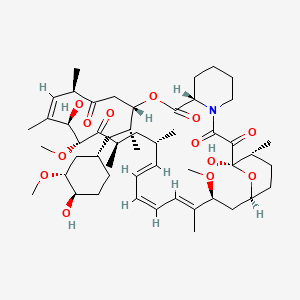

Rapamycin (Sirolimus)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Streptomyces hygroscopicus. It was first discovered in soil samples from Easter Island (Rapa Nui) in the 1970s. Initially identified for its antifungal properties, Rapamycin has since been found to have potent immunosuppressive and antitumor activities. It is widely used in medicine to prevent organ transplant rejection, treat certain cancers, and coat coronary stents to prevent restenosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rapamycin involves complex polyketide synthase (PKS) pathways. The core structure is derived from (4R,5R)-4,5-dihydrocyclohex-1-ene-carboxylic acid, which is extended by PKS. The resulting linear polyketide chain is cyclized by incorporating pipecolate and further decorated by post-PKS modification enzymes .

Industrial Production Methods

Industrial production of Rapamycin typically involves fermentation using genetically engineered strains of Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality control and quantification .

Analyse Des Réactions Chimiques

Types of Reactions

Rapamycin undergoes various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.

Reduction: Reduction reactions can modify the macrolide ring structure.

Hydrolysis: Basic and neutral hydrolysis can lead to the breakdown of the compound.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Hydrolysis Conditions: Aqueous solutions with varying pH levels.

Major Products Formed

The major products formed from these reactions include various degradation products that can be identified using HPLC and UV spectroscopy .

Applications De Recherche Scientifique

Rapamycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrolide synthesis and modification.

Biology: Investigated for its role in cellular processes such as autophagy and aging.

Medicine: Used to prevent organ transplant rejection, treat certain cancers, and manage rare diseases like lymphangioleiomyomatosis

Industry: Employed in drug-eluting stents to prevent restenosis and in coatings for medical devices.

Mécanisme D'action

Rapamycin exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. It forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR. This inhibition suppresses cytokine-mediated T-cell proliferation, halting progression from the G1 to the S phase of the cell cycle .

Comparaison Avec Des Composés Similaires

Similar Compounds

Everolimus: A derivative of Rapamycin with similar mTOR inhibitory effects but different pharmacokinetic properties.

Temsirolimus: Another derivative used primarily in cancer therapy.

Uniqueness

Rapamycin is unique in its ability to inhibit mTOR, making it a valuable tool in both immunosuppressive therapy and cancer treatment. Its broad range of applications, from preventing organ rejection to extending lifespan in model organisms, highlights its versatility and importance in scientific research .

Propriétés

Formule moléculaire |

C51H79NO13 |

|---|---|

Poids moléculaire |

914.2 g/mol |

Nom IUPAC |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |

Clé InChI |

QFJCIRLUMZQUOT-KADBNGAOSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |

SMILES canonique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)

![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)

![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)